2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride
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Overview
Description
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes a benzo[c]acridine core and two ethylazanium groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride typically involves multiple steps, starting with the preparation of the benzo[c]acridine core This core can be synthesized through a series of condensation reactions involving aromatic amines and aldehydesThe reaction conditions often require the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acridine derivatives .
Scientific Research Applications
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties, particularly in targeting cancer cells through DNA intercalation and inhibition of DNA repair enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for photophysical applications.
Mechanism of Action
The mechanism of action of 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes. Additionally, the compound can inhibit DNA repair enzymes, further enhancing its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial and antiparasitic agent.
Uniqueness
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride is unique due to its dual ethylazanium groups and chloroethyl substituents, which enhance its DNA intercalation ability and potential therapeutic applications.
Properties
CAS No. |
4310-69-4 |
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Molecular Formula |
C23H26Cl3N3 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride |
InChI |
InChI=1S/C23H24ClN3.2ClH/c1-2-27(15-13-24)16-14-25-22-19-9-5-6-10-21(19)26-23-18-8-4-3-7-17(18)11-12-20(22)23;;/h3-12H,2,13-16H2,1H3,(H,25,26);2*1H |
InChI Key |
KDNHEJRYJDHLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC[NH2+]C1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCCl.[Cl-].[Cl-] |
Origin of Product |
United States |
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